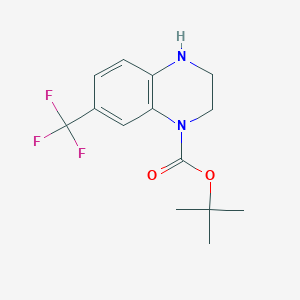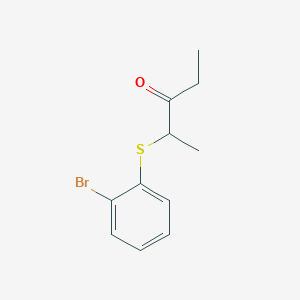
2-((2-Bromophenyl)thio)pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Bromophenyl)thio)pentan-3-one is an organic compound with the molecular formula C11H13BrOS It is a brominated derivative of phenylthio ketones, characterized by the presence of a bromine atom on the phenyl ring and a thioether linkage to a pentanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromophenyl)thio)pentan-3-one typically involves the reaction of 2-bromothiophenol with a suitable ketone precursor under controlled conditions. One common method is the nucleophilic substitution reaction where 2-bromothiophenol reacts with 3-pentanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Bromophenyl)thio)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylthio ketones.
Aplicaciones Científicas De Investigación
2-((2-Bromophenyl)thio)pentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-((2-Bromophenyl)thio)pentan-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromine atom and thioether linkage can play crucial roles in binding affinity and specificity, influencing the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2-((2-Chlorophenyl)thio)pentan-3-one: Similar structure but with a chlorine atom instead of bromine.
2-((2-Fluorophenyl)thio)pentan-3-one: Contains a fluorine atom on the phenyl ring.
2-((2-Iodophenyl)thio)pentan-3-one: Features an iodine atom in place of bromine.
Uniqueness
2-((2-Bromophenyl)thio)pentan-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated counterparts
Propiedades
Fórmula molecular |
C11H13BrOS |
|---|---|
Peso molecular |
273.19 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)sulfanylpentan-3-one |
InChI |
InChI=1S/C11H13BrOS/c1-3-10(13)8(2)14-11-7-5-4-6-9(11)12/h4-8H,3H2,1-2H3 |
Clave InChI |
WMOAYPDWAQFWTP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)SC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



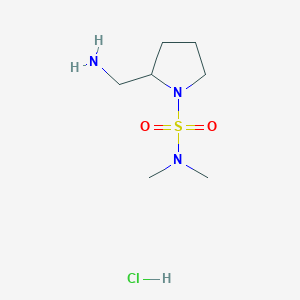
![1-[3-(5-amino-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B13496300.png)
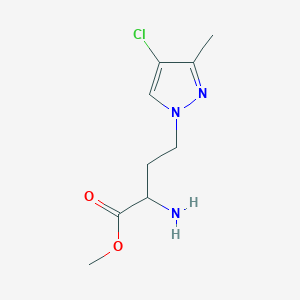
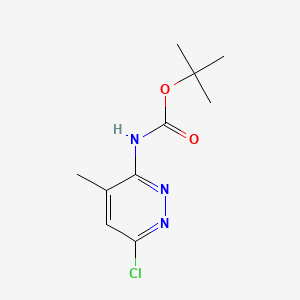
amine hydrochloride](/img/structure/B13496320.png)
![3-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13496321.png)
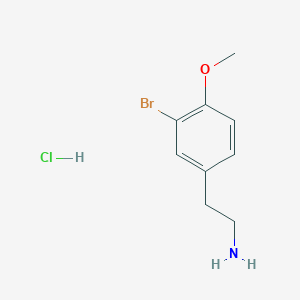
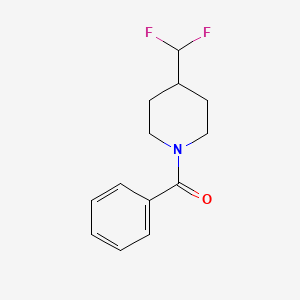
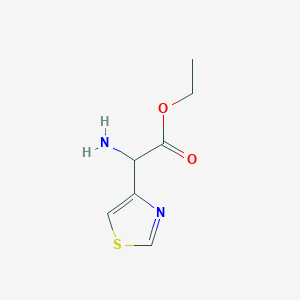
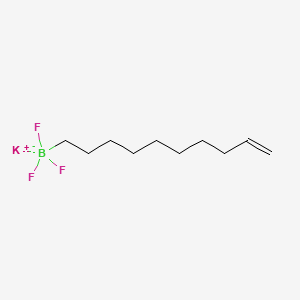
![N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B13496344.png)
![5-[(2-Amino-3-hydroxy-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496357.png)
